molecular formula C10H14N2O3S B7498216 N-[3-(methanesulfonamido)phenyl]propanamide

N-[3-(methanesulfonamido)phenyl]propanamide

Cat. No.: B7498216
M. Wt: 242.30 g/mol
InChI Key: UDOWDDYGHUOGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methanesulfonamido)phenyl]propanamide, commonly known as MSMP, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been synthesized for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

MSMP acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It forms a covalent bond with the enzyme, which leads to the inhibition of its activity. The mechanism of action of MSMP is dependent on the type of enzyme being inhibited.
Biochemical and Physiological Effects:
MSMP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting the activity of histone deacetylase. It has also been shown to have anti-inflammatory effects by inhibiting the activity of metalloproteases. MSMP has been shown to have a low toxicity profile, which makes it a valuable tool in drug discovery and development.

Advantages and Limitations for Lab Experiments

MSMP has several advantages as a tool for scientific research. It is easy to synthesize and purify, which makes it readily available for use in experiments. It has a low toxicity profile, which makes it safe to use in cell culture and animal studies. However, MSMP has some limitations as well. It has limited solubility in water, which makes it difficult to use in aqueous environments. It also has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the use of MSMP in scientific research. One direction is the development of MSMP analogs that have improved solubility and stability. Another direction is the use of MSMP in the development of new drugs for the treatment of cancer, inflammation, and other diseases. MSMP can also be used in the development of new diagnostic tools for the detection of enzymes such as carbonic anhydrase and metalloproteases. Overall, MSMP has a promising future in scientific research and drug development.

Synthesis Methods

The synthesis of MSMP involves the reaction between 3-aminophenylpropanoic acid and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization. The purity of the final product is confirmed using techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

MSMP has been extensively used in scientific research as a tool to study the function and activity of enzymes such as carbonic anhydrase, histone deacetylase, and metalloproteases. It has been shown to inhibit the activity of these enzymes, which makes it a valuable tool in drug discovery and development. MSMP has also been used in the synthesis of various bioactive compounds such as sulfonamides, amides, and ureas.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-10(13)11-8-5-4-6-9(7-8)12-16(2,14)15/h4-7,12H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOWDDYGHUOGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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